Cas no 65912-40-5 (4-cyclopentylbut-3-en-2-one)

4-cyclopentylbut-3-en-2-one structure
4-cyclopentylbut-3-en-2-one structure
Product Name:4-cyclopentylbut-3-en-2-one
CAS No:65912-40-5
MF:C9H14O
MW:138.206862926483
CID:1705282
PubChem ID:11480480
Update Time:2025-09-20

4-cyclopentylbut-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one, 4-cyclopentyl-, (3E)-
    • 4-cyclopentylbut-3-en-2-one
    • EN300-1830099
    • (3E)-4-cyclopentyl-3-buten-2-one
    • (E)-4-cyclopentyl-but-3-en-2-one
    • 65912-40-5
    • Inchi: 1S/C9H14O/c1-8(10)6-7-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3/b7-6+
    • InChI Key: FXCGNHKOGUWOTG-VOTSOKGWSA-N
    • SMILES: O=C(C)/C=C/C1CCCC1

Computed Properties

  • Exact Mass: 138.10452
  • Monoisotopic Mass: 138.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-cyclopentylbut-3-en-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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